2,6-Dibromo-4-methylidenecyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Dibromo-4-methylidenecyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C7H4Br2O It is a derivative of cyclohexa-2,5-dien-1-one, where two bromine atoms are substituted at the 2 and 6 positions, and a methylene group is substituted at the 4 position
Preparation Methods
The synthesis of 2,6-Dibromo-4-methylidenecyclohexa-2,5-dien-1-one typically involves the bromination of 4-methylidenecyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity .
Chemical Reactions Analysis
2,6-Dibromo-4-methylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Scientific Research Applications
2,6-Dibromo-4-methylidenecyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methylidenecyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its reactive bromine atoms and methylene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Dibromo-4-methylidenecyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2,6-Dibromoquinone-4-chloroimide: Similar in structure but with a chloroimino group instead of a methylene group.
2,6-Dibromo-4-chloroimino-cyclohexa-2,5-dien-1-one: Another derivative with a chloroimino group. These compounds share similar bromination patterns but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
55519-32-9 |
---|---|
Molecular Formula |
C7H4Br2O |
Molecular Weight |
263.91 g/mol |
IUPAC Name |
2,6-dibromo-4-methylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H4Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H2 |
InChI Key |
YWPQFOOAHUBECF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C(=O)C(=C1)Br)Br |
Origin of Product |
United States |
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